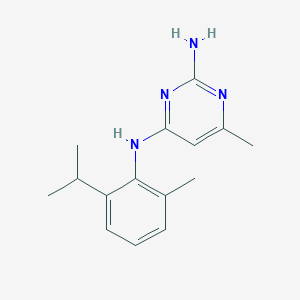![molecular formula C21H18N4O2 B5376114 1'-(quinoxalin-5-ylcarbonyl)spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5376114.png)
1'-(quinoxalin-5-ylcarbonyl)spiro[indole-3,4'-piperidin]-2(1H)-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1'-(Quinoxalin-5-ylcarbonyl)spiro[indole-3,4'-piperidin]-2(1H)-one, also known as QSPIPO, is a novel chemical compound that has recently gained significant attention in the scientific community. QSPIPO belongs to the class of spiro compounds, which are characterized by a unique spirocyclic structure. The compound has been found to exhibit a range of biological activities, making it a promising candidate for drug development and biomedical research.
Mécanisme D'action
The exact mechanism of action of 1'-(quinoxalin-5-ylcarbonyl)spiro[indole-3,4'-piperidin]-2(1H)-one is not fully understood, but it is believed to involve the modulation of various signaling pathways in the brain. The compound has been shown to activate the Nrf2/ARE pathway, which is involved in the regulation of cellular antioxidant defense mechanisms. 1'-(quinoxalin-5-ylcarbonyl)spiro[indole-3,4'-piperidin]-2(1H)-one also inhibits the activity of acetylcholinesterase, an enzyme that is involved in the breakdown of acetylcholine, a neurotransmitter that is essential for cognitive function.
Biochemical and Physiological Effects
1'-(quinoxalin-5-ylcarbonyl)spiro[indole-3,4'-piperidin]-2(1H)-one has been found to exhibit a range of biochemical and physiological effects, including antioxidant, anti-inflammatory, and anti-apoptotic activities. The compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and traumatic brain injury.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of 1'-(quinoxalin-5-ylcarbonyl)spiro[indole-3,4'-piperidin]-2(1H)-one is its ability to cross the blood-brain barrier, which makes it an ideal candidate for the treatment of neurological disorders. However, the compound has some limitations in terms of its stability and solubility, which may affect its pharmacokinetic properties and efficacy.
Orientations Futures
There are several potential future directions for research on 1'-(quinoxalin-5-ylcarbonyl)spiro[indole-3,4'-piperidin]-2(1H)-one. One area of focus could be the development of new analogs and derivatives of the compound with improved pharmacokinetic properties and efficacy. Another area of research could be the investigation of the compound's effects on other signaling pathways and molecular targets in the brain. Additionally, further studies are needed to determine the safety and toxicity of 1'-(quinoxalin-5-ylcarbonyl)spiro[indole-3,4'-piperidin]-2(1H)-one in humans, as well as its potential interactions with other drugs.
Méthodes De Synthèse
The synthesis of 1'-(quinoxalin-5-ylcarbonyl)spiro[indole-3,4'-piperidin]-2(1H)-one involves a multistep reaction process, which begins with the preparation of the starting materials, quinoxaline-5-carboxylic acid and indole-3-carboxaldehyde. These two compounds are then reacted with piperidine and acetic anhydride to form the spirocyclic structure of 1'-(quinoxalin-5-ylcarbonyl)spiro[indole-3,4'-piperidin]-2(1H)-one. The final product is purified using various techniques, such as column chromatography and recrystallization.
Applications De Recherche Scientifique
1'-(quinoxalin-5-ylcarbonyl)spiro[indole-3,4'-piperidin]-2(1H)-one has been extensively studied for its potential applications in various fields of biomedical research. One of the most promising areas of research is the development of new drugs for the treatment of neurological disorders, such as Alzheimer's disease and Parkinson's disease. 1'-(quinoxalin-5-ylcarbonyl)spiro[indole-3,4'-piperidin]-2(1H)-one has been found to exhibit neuroprotective effects by inhibiting the aggregation of amyloid beta peptides and reducing oxidative stress in the brain.
Propriétés
IUPAC Name |
1'-(quinoxaline-5-carbonyl)spiro[1H-indole-3,4'-piperidine]-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2/c26-19(14-4-3-7-17-18(14)23-11-10-22-17)25-12-8-21(9-13-25)15-5-1-2-6-16(15)24-20(21)27/h1-7,10-11H,8-9,12-13H2,(H,24,27) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJXUISCXTTWQDN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC12C3=CC=CC=C3NC2=O)C(=O)C4=C5C(=CC=C4)N=CC=N5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-(hydroxymethyl)-N-[2-(1H-indol-1-yl)ethyl]-N,5-dimethylisoxazole-3-carboxamide](/img/structure/B5376064.png)

![N~1~-{[2-(2-fluorophenoxy)pyridin-3-yl]methyl}-2-methylalaninamide](/img/structure/B5376074.png)

![2-{[2-(trifluoromethyl)morpholin-4-yl]methyl}quinolin-4(1H)-one](/img/structure/B5376093.png)
![4-benzyl-3-ethyl-1-[(1-methyl-1H-indol-2-yl)carbonyl]-1,4-diazepan-5-one](/img/structure/B5376095.png)



![5-{4-[2-(2-allylphenoxy)ethoxy]-3,5-dimethoxybenzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5376128.png)
![7-[(5-chloro-1H-benzimidazol-2-yl)acetyl]-5,6,7,8-tetrahydroimidazo[1,5-a]pyrazine](/img/structure/B5376133.png)
![4-(3-hydroxy-3-methylbutyl)-N-[(3-phenyl-5-isoxazolyl)methyl]benzamide](/img/structure/B5376140.png)